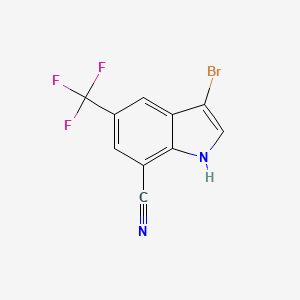

3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile

CAS No.: 1228182-69-1

Cat. No.: VC3429304

Molecular Formula: C10H4BrF3N2

Molecular Weight: 289.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228182-69-1 |

|---|---|

| Molecular Formula | C10H4BrF3N2 |

| Molecular Weight | 289.05 g/mol |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile |

| Standard InChI | InChI=1S/C10H4BrF3N2/c11-8-4-16-9-5(3-15)1-6(2-7(8)9)10(12,13)14/h1-2,4,16H |

| Standard InChI Key | FAPOKMAAFSGWTL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=CNC2=C1C#N)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=C2C(=CNC2=C1C#N)Br)C(F)(F)F |

Introduction

Physical and Chemical Properties

3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile exhibits distinct physicochemical properties that are summarized in Table 1. These properties significantly influence its handling, storage, and applications in various chemical processes.

Table 1: Physicochemical Properties of 3-Bromo-5-(Trifluoromethyl)-1H-Indole-7-Carbonitrile

The compound contains a trifluoromethyl group, which typically increases lipophilicity and metabolic stability compared to non-fluorinated analogs. The presence of the nitrile group introduces polarity and potential for hydrogen bond acceptance, while the bromine substituent at the 3-position provides opportunities for further functionalization through various cross-coupling reactions.

Structural Characteristics and Molecular Features

The molecular structure of 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile features an indole core with three distinct functional groups strategically positioned to enable specific chemical reactivity patterns. The indole scaffold consists of a benzene ring fused with a pyrrole ring, creating a bicyclic aromatic heterocycle with unique electronic properties.

Key Structural Elements

The compound's structure can be analyzed in terms of its key functional groups and their electronic effects:

-

Indole Core: The basic bicyclic structure provides aromaticity and a characteristic N-H group that can participate in hydrogen bonding. The indole's π-electron system is electron-rich, making it susceptible to electrophilic substitution reactions.

-

Bromine at Position 3: The 3-position is one of the most reactive sites for electrophilic substitution in unsubstituted indoles. The bromine atom here serves as an excellent leaving group for various coupling reactions, including Suzuki, Sonogashira, and other transition-metal-catalyzed cross-coupling reactions.

-

Trifluoromethyl Group at Position 5: This group introduces strong electron-withdrawing effects through both inductive and resonance mechanisms. The CF₃ group typically enhances lipophilicity and metabolic stability in drug candidates while also altering the electronic distribution within the aromatic system.

-

Nitrile Group at Position 7: The cyano group is strongly electron-withdrawing and can function as a precursor to various other functional groups (carboxylic acids, amides, amines). It also has the potential to engage in hydrogen bonding as an acceptor.

This combination of substituents creates a molecule with a unique electronic distribution and reactivity profile, making it valuable for specific applications in medicinal chemistry and as a building block in organic synthesis.

Applications and Research Significance

Pharmaceutical Relevance

The 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile compound represents a valuable building block in pharmaceutical research for several reasons:

-

Building Block for Drug Discovery: The compound can serve as an advanced intermediate in the synthesis of more complex molecules targeting various biological receptors. The indole scaffold appears in numerous pharmaceuticals, and the specific substitution pattern offers opportunities for selective functionalization.

-

Metabolic Stability Enhancement: The trifluoromethyl group is known to improve metabolic stability in drug candidates by preventing oxidative metabolism at the substituted position. This property is particularly valuable in drug development to enhance half-life and bioavailability.

-

Potential in Structure-Activity Relationship (SAR) Studies: The compound's distinct substitution pattern allows for systematic exploration of structure-activity relationships in drug discovery programs, particularly those involving indole-based scaffolds.

Synthetic Applications

Beyond pharmaceutical applications, the compound has potential utility in materials science and as a reagent in organic synthesis:

-

Functionalized Building Block: The presence of the bromine at the 3-position provides a handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.

-

Fluorinated Materials: Trifluoromethylated compounds are valuable in materials science for their unique physical properties, including thermal stability and hydrophobicity.

Comparison with Structurally Similar Compounds

To better understand the distinctive properties and potential applications of 3-bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile, it is instructive to compare it with structurally related compounds. Table 2 presents a comparison with selected analogs.

Table 2: Comparison of 3-Bromo-5-(Trifluoromethyl)-1H-Indole-7-Carbonitrile with Related Compounds

The comparison highlights how minor changes in substitution patterns can significantly impact the physical properties and potential applications of these compounds. For instance, the positional isomer 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile may exhibit different electronic properties and reactivity patterns despite having the same molecular formula and weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume